molecular formula C16H23N3O B12167488 N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B12167488
M. Wt: 273.37 g/mol
InChI Key: SLSMFDHBVPLOOF-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that includes a dimethylaminoethyl group and an isopropyl group attached to the indole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole core with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative is reacted with a suitable alkylating agent, such as dimethylaminoethyl chloride, in the presence of a base.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives at the dimethylaminoethyl group.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: A similar compound with a naphthalimide core, known for its use as a photoinitiator.

    N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide: A similar compound with a carboxamide group at the 3-position of the indole ring.

Uniqueness

N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C16H23N3O/c1-12(2)19-10-8-13-14(6-5-7-15(13)19)16(20)17-9-11-18(3)4/h5-8,10,12H,9,11H2,1-4H3,(H,17,20)

InChI Key

SLSMFDHBVPLOOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN(C)C

Origin of Product

United States

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